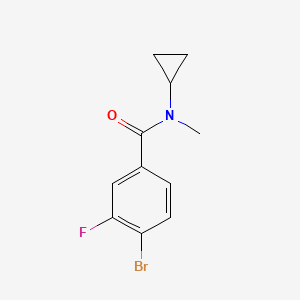

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide

Description

IUPAC Name: 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide Molecular Formula: C₁₁H₁₀BrFNO Molecular Weight: ~271.06 g/mol (calculated based on atomic masses) CAS Registry Number: 2404733-68-0 Structural Features:

- A benzamide core substituted with bromo (Br) at position 4 and fluoro (F) at position 2.

- N-methyl and N-cyclopropyl groups attached to the amide nitrogen.

The presence of bromine and fluorine enhances electrophilic reactivity and metabolic stability, while the cyclopropyl group introduces steric constraints that may influence binding interactions .

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)7-2-5-9(12)10(13)6-7/h2,5-6,8H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUQLRYMMOJNTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide typically involves the reaction of 3-bromo-4-fluorobenzoic acid with cyclopropylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

Step 1: 3-bromo-4-fluorobenzoic acid is reacted with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 3-bromo-4-fluoro-N-cyclopropylbenzamide.

Step 2: The intermediate is then reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation and Reduction Reactions: These reactions can lead to the formation of oxidized or reduced derivatives, respectively.

Hydrolysis: The major products are 3-bromo-4-fluorobenzoic acid and the corresponding amine (cyclopropylamine or methylamine).

Scientific Research Applications

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Halogen Substituents

- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine) increases lipophilicity and may enhance membrane permeability. Bromopropylate (Br-substituted) exhibits stronger acaricidal activity than chloropropylate (Cl-substituted), suggesting bromine’s critical role in target binding .

- Fluorine’s Role : The fluorine atom in This compound likely improves metabolic stability by reducing oxidative degradation, a common feature in agrochemical design .

Amide Nitrogen Modifications

- N-Cyclopropyl vs.

- N-Methyl vs. Unsubstituted Amides : The N-methyl group reduces hydrogen-bonding capacity, which may decrease solubility but improve blood-brain barrier penetration in pharmaceuticals .

Biological Activity

4-bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C₁₁H₁₁BrFNO. It features a unique structure characterized by the presence of a bromine atom, a cyclopropyl group, and a fluorine atom attached to a benzamide core. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The presence of the bromine and fluorine atoms enhances its reactivity, which may lead to modulation of biological pathways. However, detailed studies are still required to fully elucidate the specific mechanisms involved.

Research Findings

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : The compound has also been evaluated for its anticancer potential. Cell line studies indicated that it could inhibit the proliferation of certain cancer cells, although further research is necessary to determine its efficacy and safety in vivo .

- Pharmacokinetics : Research on the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are crucial for therapeutic applications. Studies involving human liver microsomes suggest that it undergoes metabolic transformations that may impact its activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria. This suggests that the compound could serve as a lead for developing new antibiotics.

Case Study 2: Anticancer Activity

In a cell viability assay using breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. These findings warrant further investigation into its mechanism and potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-bromo-N-cyclopropyl-4-fluorobenzamide | Bromine atom at position 3 | Moderate antibacterial activity |

| 4-bromo-N-cyclopropyl-3-fluoro-2-methylbenzamide | Methyl group at position 2 | Enhanced anticancer properties |

| 3-bromo-4-fluoro-N-methylbenzamide | Lacks cyclopropyl group | Limited biological activity |

Unique Properties

The combination of cyclopropyl and methyl groups along with halogen substituents provides this compound with distinct chemical properties that contribute to its biological activity. The structural diversity allows for interactions with various biological targets, making it a valuable candidate for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.